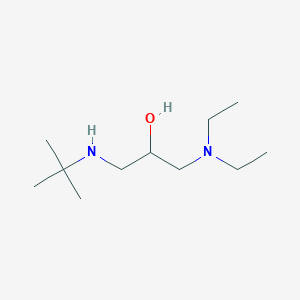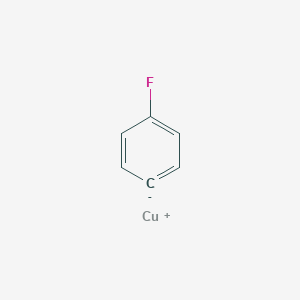
copper(1+);fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);fluorobenzene is a compound that combines copper in its +1 oxidation state with fluorobenzene, an aromatic compound where one hydrogen atom of benzene is replaced by a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of fluorobenzene typically involves the Balz-Schiemann reaction, where aniline is diazotized and then treated with fluoroboric acid to produce benzenediazonium tetrafluoroborate, which decomposes to yield fluorobenzene . The reaction conditions require low temperatures and careful handling of reagents to ensure safety and high yield.
Industrial Production Methods
Industrial production of fluorobenzene often involves the vapor-phase fluorination of benzene using hydrogen fluoride as the fluorinating agent. This method is preferred due to its efficiency and scalability . The process involves the use of fluorination catalysts to facilitate the reaction and achieve high yields of fluorobenzene.
化学反応の分析
Types of Reactions
Copper(1+);fluorobenzene can undergo various chemical reactions, including:
Oxidation: Copper in the +1 oxidation state can be oxidized to copper in the +2 state.
Reduction: Copper(1+) can be reduced to metallic copper.
Substitution: Fluorobenzene can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper(1+) yields copper(2+) compounds, while substitution reactions of fluorobenzene can produce various substituted benzene derivatives.
科学的研究の応用
Copper(1+);fluorobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: Fluorobenzene is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism by which copper(1+);fluorobenzene exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, facilitating electron transfer processes. Fluorobenzene, due to its electron-withdrawing fluorine atom, can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack .
類似化合物との比較
Similar Compounds
Chlorobenzene: Similar to fluorobenzene but with a chlorine atom instead of fluorine.
Bromobenzene: Contains a bromine atom in place of fluorine.
Iodobenzene: Features an iodine atom instead of fluorine.
Uniqueness
Fluorobenzene is unique among these compounds due to the strong electronegativity of fluorine, which significantly affects the chemical properties of the compound. The C-F bond is one of the strongest in organic chemistry, making fluorobenzene more stable and less reactive compared to its halogenated counterparts .
特性
CAS番号 |
18206-47-8 |
|---|---|
分子式 |
C6H4CuF |
分子量 |
158.64 g/mol |
IUPAC名 |
copper(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
InChIキー |
YFFZSKWEWZORJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=[C-]1)F.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




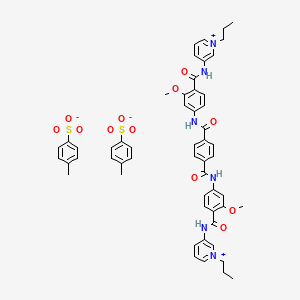
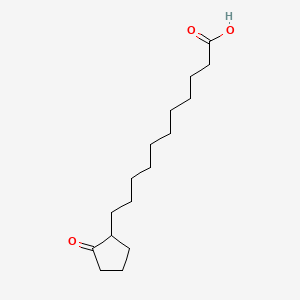
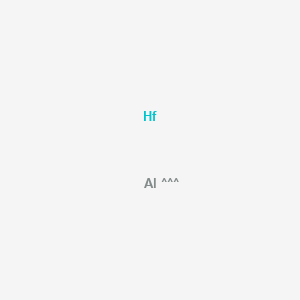

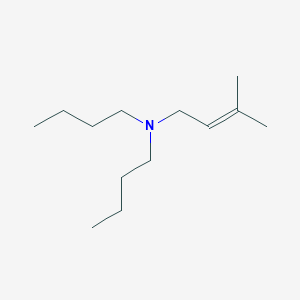
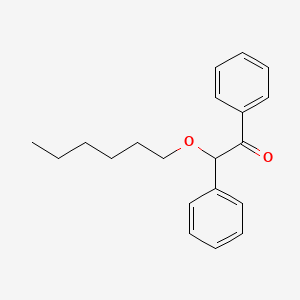
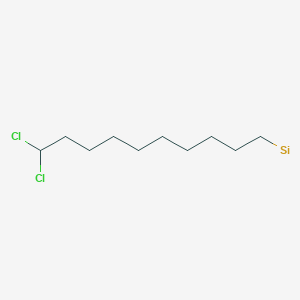
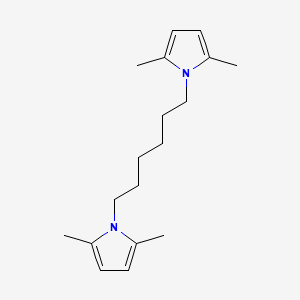
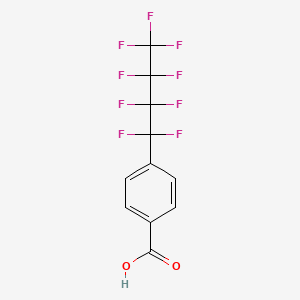
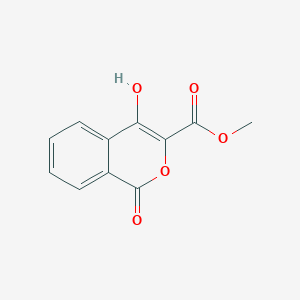
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
